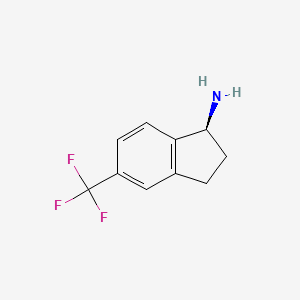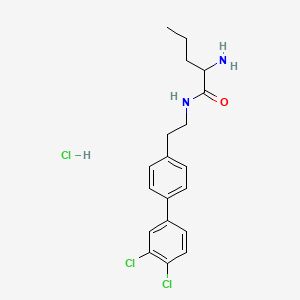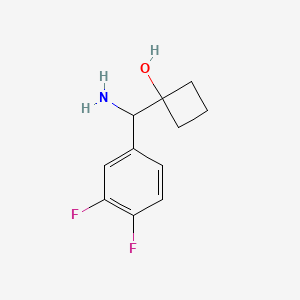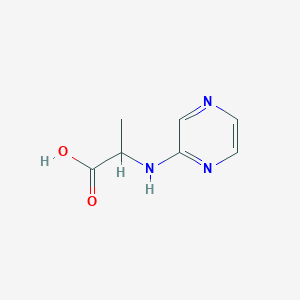![molecular formula C16H26N2O6 B13903905 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid involves multiple steps, including the formation of the amine and the subsequent coupling with the dihydroxybutanedioic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-hydroxybutanoic acids: These compounds share similar structural features and stereochemistry.
Diastereomers: Compounds with different spatial arrangements of atoms but the same molecular formula.
Uniqueness
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H26N2O6 |
|---|---|
Poids moléculaire |
342.39 g/mol |
Nom IUPAC |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C12H20N2.C4H6O6/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;5-1(3(7)8)2(6)4(9)10/h5-7,10H,8,13H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |
Clé InChI |
UMJOICUHUUJVPC-LDGFUSNJSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)



![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13903886.png)

